molecular formula C11H16N2O2S B10870276 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea

1-(2,5-Dimethoxyphenyl)-3-ethylthiourea

Cat. No.: B10870276
M. Wt: 240.32 g/mol
InChI Key: SYIQWIOROPQBTO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-ethylthiourea is a thiourea derivative characterized by a 2,5-dimethoxyphenyl group attached to the thiourea scaffold and an ethyl substituent at the N3 position.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-ethylthiourea

InChI

InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16)

InChI Key

SYIQWIOROPQBTO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea involves the following steps:

    Acetylation: Start with ). Acetylate it using acetic anhydride or acetyl chloride to form the corresponding acetyl derivative.

    Thiourea Reaction: React the acetylated compound with and to yield this compound.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis provides a basis for understanding the compound’s preparation.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-ethylthiourea can undergo various reactions:

    Oxidation: It may be oxidized to form related sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).

    Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-ethylthiourea finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic properties (e.g., antimicrobial, anti-inflammatory).

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea with five thiourea/urea derivatives, focusing on structural, electronic, and functional differences.

1-(2,5-Dimethylphenyl)-3-phenylthiourea (CAS 6311-53-1)

  • Structure : Features a 2,5-dimethylphenyl group (electron-donating methyl substituents) and a phenyl ring at N3 ().
  • Key Differences: Methyl groups (vs. The phenyl substituent at N3 introduces steric bulk compared to the ethyl group in the target compound, which may hinder binding to enzyme active sites.
  • Molecular Weight : 256.37 g/mol (C15H16N2S), slightly higher than the target compound due to the phenyl group .

1-(2,5-Dimethoxyphenyl)-3-phenylurea

  • Structure : Urea analog with a phenyl group at N3 ().
  • The phenyl group (vs. ethyl) increases hydrophobicity, which may reduce bioavailability.
  • Molecular Weight : 272.30 g/mol (C15H16N2O3), lighter than thiourea analogs due to the absence of sulfur .

1-(2,5-Dichlorophenyl)-3-phenylthiourea (CAS 14176-30-8)

  • Structure : Contains electron-withdrawing chlorine atoms at the 2,5-positions of the phenyl ring ().
  • Key Differences :
    • Chlorine substituents decrease electron density on the aromatic ring, contrasting with the electron-rich dimethoxyphenyl group in the target compound. This may alter binding affinity to redox-active enzymes.
    • Higher molecular weight (297.20 g/mol, C13H10Cl2N2S) due to chlorine atoms .

1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

  • Structure : Incorporates a 3,5-dimethylphenyl group and a bulky indole-ethyl substituent ().
  • Steric hindrance from the indole-ethyl group may reduce membrane permeability compared to the smaller ethyl group .

1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea

  • Structure : Urea derivative with a 2-hydroxyethyl group at N3 ().
  • Key Differences :
    • The hydroxyl group enables intramolecular hydrogen bonding (N–H···O), stabilizing the planar conformation of the urea moiety.
    • Demonstrated tyrosinase inhibition activity, suggesting that the dimethoxyphenyl group is critical for binding, but the absence of sulfur may limit potency compared to thiourea analogs .

Comparative Data Table

Compound Name Substituents (R1, R2) Functional Group Molecular Formula Molecular Weight (g/mol) Key Biological Activity
This compound 2,5-Dimethoxyphenyl, ethyl Thiourea C11H16N2O2S 240.32 Hypothesized tyrosinase inhibition
1-(2,5-Dimethylphenyl)-3-phenylthiourea 2,5-Dimethylphenyl, phenyl Thiourea C15H16N2S 256.37 Not specified
1-(2,5-Dimethoxyphenyl)-3-phenylurea 2,5-Dimethoxyphenyl, phenyl Urea C15H16N2O3 272.30 Potential melanin inhibition
1-(2,5-Dichlorophenyl)-3-phenylthiourea 2,5-Dichlorophenyl, phenyl Thiourea C13H10Cl2N2S 297.20 Not specified
1-(3,5-Dimethylphenyl)-3-[2-(indol-3-yl)ethyl]thiourea 3,5-Dimethylphenyl, indol-ethyl Thiourea C19H21N3S 323.45 Possible receptor interactions
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea 2,5-Dimethoxyphenyl, hydroxyethyl Urea C11H16N2O4 240.26 Tyrosinase inhibition

Key Structural and Functional Insights

Electronic Effects: Methoxy groups in the target compound enhance electron density on the aromatic ring, favoring interactions with electrophilic enzyme pockets (e.g., tyrosinase’s copper center) .

Steric Factors : Smaller substituents (e.g., ethyl) improve steric compatibility with enzyme active sites compared to bulkier groups like phenyl or indole-ethyl .

Hydrogen Bonding : Thiourea’s sulfur provides weaker hydrogen-bonding capacity than urea’s oxygen but may facilitate stronger metal coordination, critical for enzyme inhibition .

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